molecular formula C17H21Cl2N3 B2360440 [2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride CAS No. 1049786-08-4

[2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride

Cat. No.: B2360440
CAS No.: 1049786-08-4
M. Wt: 338.28
InChI Key: PZGDTQXARVAGJX-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride is a chemical compound with the molecular formula C17H21Cl2N3 It is a derivative of indole and pyridine, which are both significant structures in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes a reaction with an appropriate alkylating agent to form 2-(2-methyl-1H-indol-3-yl)ethylamine.

    Pyridine Derivative Formation: Pyridine-2-carboxaldehyde is then reacted with the indole derivative in the presence of a reducing agent to form the desired compound.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving indole and pyridine derivatives, which are important in many biological processes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The indole and pyridine moieties allow it to bind to various receptors and enzymes, influencing their activity. This can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride apart is its unique combination of indole and pyridine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.2ClH/c1-13-15(16-7-2-3-8-17(16)20-13)9-11-18-12-14-6-4-5-10-19-14;;/h2-8,10,18,20H,9,11-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGDTQXARVAGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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